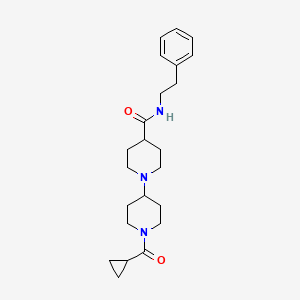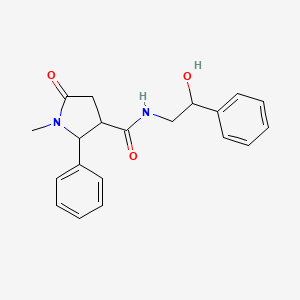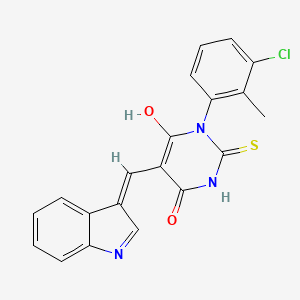
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on brain function.
作用机制
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide increases the levels of GABA in the brain, which can enhance GABAergic neurotransmission and have a range of effects on brain function. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and increased GABA levels can lead to reduced neuronal excitability and increased inhibition.
Biochemical and physiological effects:
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has a range of biochemical and physiological effects, particularly on GABAergic neurotransmission. Studies have shown that 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can increase GABA levels in the brain and enhance GABAergic neurotransmission, leading to reduced neuronal excitability and increased inhibition. This can have a range of effects on brain function, such as reducing seizures, anxiety, and pain.
实验室实验的优点和局限性
One advantage of 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide for lab experiments is its high potency and selectivity for GABA-AT inhibition. This makes it a useful tool for investigating the role of GABAergic neurotransmission in brain function and for developing potential treatments for neurological and psychiatric disorders. However, one limitation is that 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can have off-target effects on other enzymes and neurotransmitters, which can complicate data interpretation.
未来方向
There are several future directions for research on 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide and its potential therapeutic applications. One area of interest is investigating its effects on specific neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and addiction. Another direction is exploring its potential as a tool for investigating the role of GABAergic neurotransmission in brain function and for developing new treatments for these disorders. Additionally, further studies are needed to better understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and interactions with other drugs.
合成方法
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the condensation of N-Boc-protected 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine, followed by deprotection and cyclization to form the final product. The cyclopropylcarbonyl group can be introduced using a variety of reagents, such as cyclopropylcarbonyl chloride.
科学研究应用
1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide can increase GABA levels in the brain and enhance GABAergic neurotransmission, which can have a range of effects on brain function. For example, 1'-(cyclopropylcarbonyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated as a potential treatment for a range of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction.
属性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c27-22(24-13-8-18-4-2-1-3-5-18)19-9-14-25(15-10-19)21-11-16-26(17-12-21)23(28)20-6-7-20/h1-5,19-21H,6-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVZYEJFMVEOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)

![1-(2,6-difluorobenzyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6040988.png)
![6-(2-chlorophenyl)-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040994.png)
![2-[(2-methyl-4-nitrophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6041002.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B6041008.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B6041010.png)
![N-[2-(3-phenyl-1-piperidinyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6041014.png)
![2-[(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)methyl]pyridine trifluoroacetate](/img/structure/B6041033.png)
![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6041040.png)

![N-butyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6041062.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1-methyl-1H-benzimidazole](/img/structure/B6041066.png)